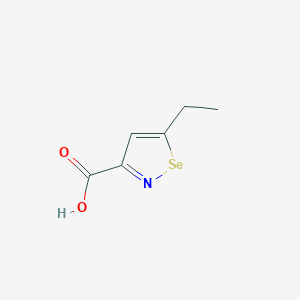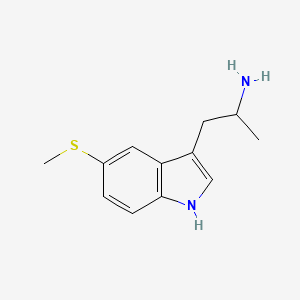
3-(2-Aminopropyl)-5-methylthioindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Aminopropyl)-5-methylthioindole is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminopropyl)-5-methylthioindole typically involves multiple steps. One common method starts with the reaction of 5-methylthioindole with 2-bromopropane in the presence of a base to form the intermediate 2-(5-methylthioindol-3-yl)propane. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Aminopropyl)-5-methylthioindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various amine derivatives.
Substitution: Substituted indole derivatives.
Aplicaciones Científicas De Investigación
3-(2-Aminopropyl)-5-methylthioindole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a serotonin receptor ligand.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2-Aminopropyl)-5-methylthioindole involves its interaction with specific molecular targets, such as serotonin receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Aminopropyl)indole: Similar structure but lacks the methylthio group.
5-Methylthioindole: Lacks the aminopropyl group.
2-(2-Aminopropyl)indole: Different position of the aminopropyl group.
Uniqueness
3-(2-Aminopropyl)-5-methylthioindole is unique due to the presence of both the aminopropyl and methylthio groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and unique reactivity in chemical reactions .
Propiedades
Número CAS |
5102-06-7 |
|---|---|
Fórmula molecular |
C12H16N2S |
Peso molecular |
220.34 g/mol |
Nombre IUPAC |
1-(5-methylsulfanyl-1H-indol-3-yl)propan-2-amine |
InChI |
InChI=1S/C12H16N2S/c1-8(13)5-9-7-14-12-4-3-10(15-2)6-11(9)12/h3-4,6-8,14H,5,13H2,1-2H3 |
Clave InChI |
FMZDOOIQHHJMJP-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CNC2=C1C=C(C=C2)SC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


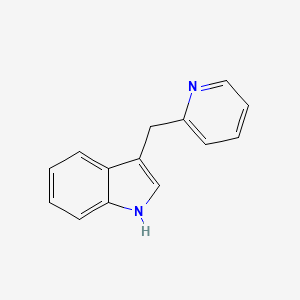
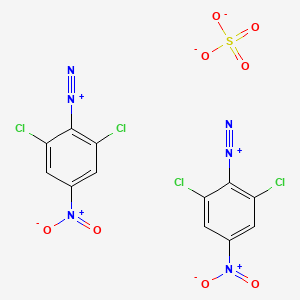
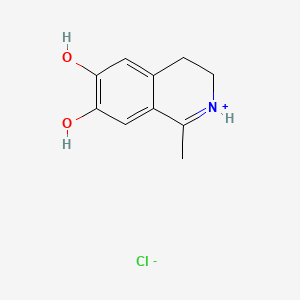

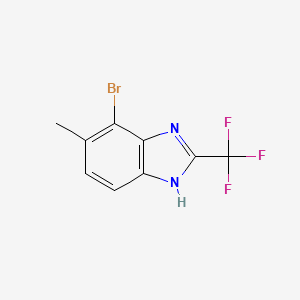
![3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-(9ci)](/img/structure/B13770358.png)
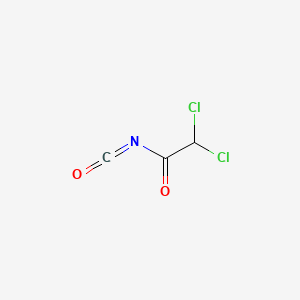
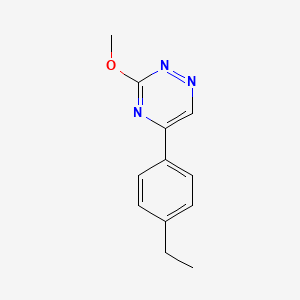

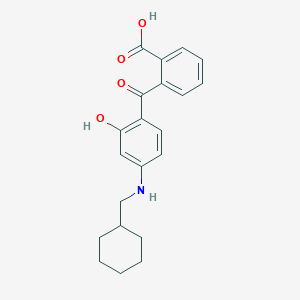
![2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1-carboxamide](/img/structure/B13770381.png)

![Propanoic acid, 3-(tetradecylthio)-, thiobis[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene] ester](/img/structure/B13770385.png)
